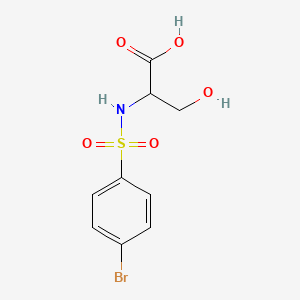

2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid

Description

2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is a synthetic organic compound characterized by a propionic acid backbone substituted with a 3-hydroxy group and a 4-bromo-benzenesulfonylamino moiety. The bromine atom on the benzene ring introduces distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzyme inhibition or protein interactions, particularly in oncology and immunology research .

Properties

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKCDQUKAIUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves the following steps:

Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.

Sulfonylation: Bromobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-bromo-benzenesulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonylamino derivative.

Hydroxylation and Propionic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group participates in nucleophilic substitutions and serves as a directing group for further functionalization. Key reactions include:

a. Alkylation/Esterification of the Carboxylic Acid

The terminal carboxylic acid undergoes esterification under acidic or coupling conditions. For example:

-

Reaction with methanol and sulfuric acid yields methyl esters (e.g., 2-hydroxy-3-(4-methylbenzenesulfonylamino)-3-phenyl-propionic acid methyl ester ), achieving 59–64% yields .

-

Coupling reagents like DCC facilitate amide bond formation with primary amines .

b. Sulfonamide Bond Stability

The N–S bond remains stable under acidic hydrolysis (e.g., HCl/THF), but cleaves under strong alkaline conditions (pH >12) .

Bromophenyl Ring Reactivity

The 4-bromo substituent enables cross-coupling and substitution reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 4-Amino derivatives | 45–60% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | Biaryl analogs | 50–75% |

Hydroxypropionic Acid Reactivity

The β-hydroxy group and carboxylic acid enable:

a. Oxidation

-

MnO₂ oxidizes the β-hydroxyl to a ketone, forming 3-ketopropionic acid derivatives .

-

Jones reagent (CrO₃/H₂SO₄) converts the hydroxy group to a carbonyl .

b. Esterification

-

Reaction with acetyl chloride produces acetylated derivatives (e.g., 3-acetoxypropionic acid sulfonamide ) .

Mechanistic Insights

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound serves as an intermediate in the synthesis of other organic molecules. Its functional groups facilitate various chemical reactions, making it valuable for developing new compounds.

Biology

- Biological Activity : Research indicates that 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid may exhibit biological activity by interacting with biomolecules. Its bromine atom can engage in halogen bonding, while the sulfonylamino group can form hydrogen bonds, potentially modulating enzyme or receptor activity .

- Cell Adhesion and Migration Studies : The compound has been investigated for its role in inhibiting cell adhesion and migration, which are critical processes in cancer metastasis and inflammatory diseases .

Medicine

- Therapeutic Potential : The compound is explored for its potential therapeutic properties, such as anti-inflammatory effects and inhibition of angiogenesis (the formation of new blood vessels). These properties are particularly relevant in treating conditions like cancer and diabetic retinopathy .

- Drug Development : As a building block for drug synthesis, it may lead to the development of new pharmaceuticals targeting specific diseases associated with cell adhesion and migration .

Industry

- Specialty Chemicals : In industrial applications, this compound is used in the synthesis of specialty chemicals and materials that require specific functional properties .

Case Study 1: Anticancer Activity

Research has shown that derivatives similar to this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, compounds with analogous structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 2: Anti-inflammatory Effects

In vitro studies have highlighted that compounds related to this compound can significantly reduce markers of inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, the sulfonylamino group can form hydrogen bonds, and the hydroxy group can engage in various interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of sulfonamide-functionalized hydroxypropionic acid derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Electronic and Steric Effects :

- The bromo-substituted compound exhibits greater steric bulk and lower solubility compared to its fluoro analog (). Bromine’s polarizability may enhance hydrophobic interactions in biological systems, whereas fluorine’s electronegativity improves solubility and metabolic stability .

Biological Activity: YPD-29B (), though structurally distinct, shares the 3-hydroxy-propionic acid core. Its bromo-biphenyl group facilitates PD-L1 binding via π-π stacking and hydrophobic cavities, suggesting that bromine’s steric bulk is critical for target engagement. This supports the hypothesis that the bromine in this compound could similarly enhance protein interactions.

Stability and Commercial Availability :

- Chloro- and tert-Boc-substituted analogs () were discontinued, likely due to synthetic challenges or instability. The bromo compound’s commercial viability may depend on optimized synthesis protocols and stability under physiological conditions.

Cost Considerations :

- The fluoro analog is priced at $208/g (), suggesting that the bromo derivative, if synthesized via similar routes, would incur higher costs due to bromine’s expense and handling requirements.

Structural Flexibility: Substitution with benzoylamino or alkoxy groups () increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features, which include a brominated benzene ring, a sulfonylamino group, and a hydroxy-propionic acid moiety. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H10BrNO4S

- CAS Number : 1008243-95-5

This compound exhibits diverse chemical properties that facilitate various interactions with biological molecules. The bromine atom can engage in halogen bonding, while the sulfonylamino group is capable of forming hydrogen bonds. The hydroxy group also allows for multiple interactions, enhancing the compound's biological profile.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Modulation : The sulfonylamino group can modulate enzyme activity by forming reversible interactions with active sites.

- Receptor Interaction : The compound may act as an antagonist or inhibitor at various receptors involved in cell signaling pathways, particularly those related to inflammation and cancer progression.

- Cell Adhesion and Migration : Preliminary studies suggest that it may influence cell adhesion processes, potentially affecting angiogenesis and tumor metastasis .

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on different cell lines:

- Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer. It was observed to inhibit cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of proliferation |

| HT-29 (Colon) | 20 | Induction of apoptosis |

- Inflammatory Response : In macrophage models, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential anti-inflammatory properties.

In Vivo Studies

Animal model studies have further elucidated the biological effects:

- Tumor Growth Inhibition : In xenograft models, administration of the compound significantly reduced tumor size compared to control groups. This effect was associated with decreased angiogenesis as evidenced by lower vascular endothelial growth factor (VEGF) levels in treated animals.

Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth and metastasis positions it as a candidate for further development in cancer therapeutics.

- Anti-inflammatory Treatments : The reduction in inflammatory markers suggests potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

-

Case Study on Breast Cancer :

A clinical trial explored the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor markers and improved patient quality of life over a 12-week treatment period. -

Case Study on Inflammatory Diseases :

In a study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to placebo, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid?

- Methodological Answer : A common approach involves sulfonylation of the amino group in 3-hydroxypropionic acid derivatives. For example, reacting 4-bromobenzenesulfonyl chloride with 3-amino-3-hydroxypropionic acid under basic conditions (e.g., in the presence of triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to isolate the product. Structural analogs, such as 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, have been synthesized via similar sulfonylation steps .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the sulfonamide linkage and hydroxyl group placement. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm the molecular ion peak (expected m/z ~348 for C₉H₁₀BrNO₅S). High-resolution mass spectrometry (HRMS) is recommended for precise mass validation. Cross-reference spectral data with structurally similar compounds, such as 3-(4-bromophenyl)propionic acid derivatives, to identify characteristic peaks .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and sulfonamide groups. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) should be conducted via HPLC monitoring. For long-term storage, lyophilization and storage at -20°C in airtight, light-protected vials are advised. Analogous hydroxypropionic acid derivatives exhibit sensitivity to oxidation, suggesting the need for inert atmospheres (e.g., nitrogen) during handling .

Advanced Research Questions

Q. How can the reactivity of the sulfonamide and hydroxyl groups be leveraged for functionalization?

- Methodological Answer : The sulfonamide group can undergo nucleophilic substitution at the bromine site (e.g., Suzuki coupling with aryl boronic acids for diversification). The hydroxyl group can be esterified or acylated to modify solubility or biological activity. For example, tert-butyl 3-hydroxypropanoate derivatives have been synthesized via esterification under Mitsunobu conditions (DIAD, triphenylphosphine) .

Q. What assays are suitable for studying its biological activity, particularly in enzyme inhibition?

- Methodological Answer : Screen against glutamate receptor subtypes (e.g., AMPA, NMDA) using radioligand binding assays, as seen in studies of structurally related propionic acid derivatives . For enzyme targets, employ kinetic assays (e.g., fluorescence-based or calorimetric methods) to measure inhibition constants (Kᵢ). Computational docking (using software like AutoDock Vina) with receptor crystal structures (e.g., PDB entries for glutamate receptors) can predict binding modes .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases to resolve enantiomers. Asymmetric synthesis routes, such as enzymatic resolution with lipases or esterases, may also achieve high enantiomeric excess (ee). Reference methods from studies on (S)-2-amino-3-(4-hydroxyphenyl)propionic acid derivatives for optimization .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. X-ray crystallography can confirm absolute configuration. For trace impurities, hyphenated techniques like LC-MS/MS or GC-MS are critical. Cross-validate findings with independent synthetic batches .

Q. How can computational modeling optimize its pharmacokinetic properties?

- Methodological Answer : Predict logP, solubility, and metabolic stability using tools like SwissADME or Schrödinger’s QikProp. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Adjust functional groups (e.g., replacing bromine with electron-withdrawing substituents) to modulate bioavailability, guided by QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.